Ethyl L-histidinate
Overview
Description
Ethyl L-histidinate is a derivative of the amino acid histidine. It is an ester formed by the reaction of histidine with ethanol.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl L-histidinate can be synthesized through the esterification of L-histidine with ethanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bond. The product is then purified through crystallization or other suitable methods .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity reagents and controlled reaction environments ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl L-histidinate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze back to L-histidine and ethanol.
Oxidation: The imidazole ring in the histidine moiety can undergo oxidation reactions, leading to the formation of various oxidized products.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles like amines or thiols under appropriate conditions.
Major Products Formed:
Hydrolysis: L-histidine and ethanol.
Oxidation: Various oxidized derivatives of histidine.
Substitution: Substituted histidine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl L-histidinate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex histidine derivatives.
Biology: Studied for its potential role in modulating biological processes due to its histidine moiety.
Medicine: Investigated for its potential therapeutic effects, including its role in drug development and as a supplement in certain medical conditions.
Industry: Utilized in the production of various industrial chemicals and as a component in specialized formulations
Mechanism of Action
The mechanism of action of ethyl L-histidinate is primarily related to its histidine moiety. Histidine is known to play a role in various biological processes, including enzyme catalysis and metal ion coordination. This compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, through its imidazole ring. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
L-histidine: The parent amino acid from which ethyl L-histidinate is derived.
Histidine methyl ester: Another ester derivative of histidine.
Histidine ethyl ester hydrochloride: A similar compound with a hydrochloride salt form.
Comparison: this compound is unique due to its specific esterification with ethanol, which imparts distinct chemical properties compared to other histidine derivatives. Its ester bond makes it more lipophilic, potentially enhancing its ability to cross biological membranes and interact with hydrophobic targets. This property can be advantageous in certain applications, such as drug delivery and formulation .
Properties
IUPAC Name |
ethyl (2S)-2-amino-3-(1H-imidazol-5-yl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-2-13-8(12)7(9)3-6-4-10-5-11-6/h4-5,7H,2-3,9H2,1H3,(H,10,11)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHWEOLUTJAHLV-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CN=CN1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CN=CN1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10226476 | |
Record name | Ethyl L-histidinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10226476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7555-06-8 | |
Record name | L-Histidine ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7555-06-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl L-histidinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007555068 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl L-histidinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10226476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl L-histidinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.588 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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